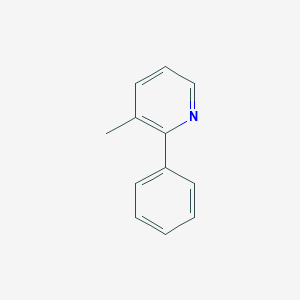

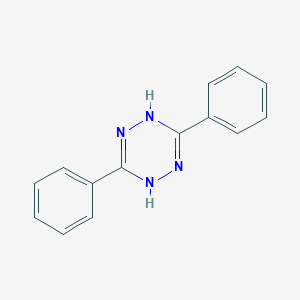

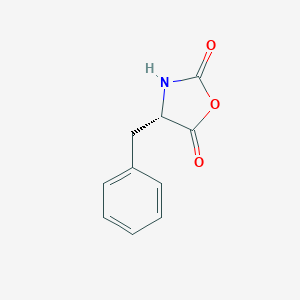

(S)-4-苄氧噁唑啉-2,5-二酮

描述

Synthesis Analysis

- A series of benzyloxazolidine-2,4-diones, which includes compounds like (S)-4-Benzyloxazolidine-2,5-dione, have been synthesized and evaluated for their hypoglycemic properties. These compounds demonstrated the ability to lower blood glucose levels in animal models (Dow et al., 1991).

- Innovative methods have been developed for the synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide, providing a novel and environmentally friendly approach to creating these compounds (Zhang et al., 2015).

Molecular Structure Analysis

- The molecular structure of compounds similar to (S)-4-Benzyloxazolidine-2,5-dione has been elucidated through various studies. For example, the crystal structure of O-benzyl-l-tyrosine N-carboxy anhydride, a related compound, reveals the orientation and conformation of its molecular components (Inada & Kanazawa, 2017).

Chemical Reactions and Properties

- The biocatalytic reduction of carbon-carbon double bonds in 5-benzylidenethiazolidine-2,4-diones, which are structurally related to (S)-4-Benzyloxazolidine-2,5-dione, has been explored. This research has implications for the treatment of non-insulin dependent diabetes mellitus (Cantello et al., 1994).

Physical Properties Analysis

- Research into the physical properties of compounds like (S)-4-Benzyloxazolidine-2,5-dione is less prominent in the literature. However, studies on related compounds can provide insights into their behavior under different physical conditions and their stability.

Chemical Properties Analysis

- The chemical properties of (S)-4-Benzyloxazolidine-2,5-dione and related compounds have been explored in various studies. These include investigations into their reactivity, potential as hypoglycemic agents, and their behavior in chemical reactions (Dow et al., 1991).

科学研究应用

降糖药: (S)-4-苄氧噁唑啉-2,5-二酮衍生物已被确认为有效的降糖药物。它们已被发现能够降低遗传性肥胖小鼠的血糖水平。引入某些结构元素如苯并呋喃可以极大地增强它们的体内效力 (Dow et al., 1991)。

结构分析: 对与(S)-4-苄氧噁唑啉-2,5-二酮相关的化合物的晶体结构的研究,如O-苄基-L-酪氨酸N-羧酸酐,显示了构成环的特定取向和二面角,这对于理解其化学行为和潜在应用至关重要 (Inada & Kanazawa, 2017)。

合成技术: 对(S)-4-苄氧噁唑啉-2,5-二酮衍生物的合成方法已有所进展。例如,已开发了一种无金属氧化环化方法,用于生产结构相关的5,5-二取代噁唑啉-2,4-二酮。这个过程涉及C-O键的形成,并且是立体异构特异的 (Duddupudi et al., 2020)。

生物催化还原: 存在一种新颖的生物转化系统,用于还原与(S)-4-苄氧噁唑啉-2,5-二酮结构相似的化合物中的碳-碳双键。这个过程利用红酵母,可以产生对治疗非胰岛素依赖型糖尿病有用的化合物 (Cantello et al., 1994)。

降脂活性: 某些(S)-4-苄氧噁唑啉-2,5-二酮的衍生物在动物模型中显示出降脂活性。这些化合物已经被测试其降低血清胆固醇和甘油三酯水平的能力 (Sohda et al., 1982)。

聚合应用: 研究还探讨了(S)-4-苄氧噁唑啉-2,5-二酮衍生物的聚合反应。这包括在微波辐射下的反应,导致形成具有潜在工业应用的新型聚脲 (Mallakpour & Rafiee, 2004)。

抗惊厥特性: (S)-4-苄氧噁唑啉-2,5-二酮的衍生物,如Tridione,已被研究其在实验动物中的抗惊厥特性,显示出在控制癫痫发作方面的潜力 (Everett & Richards, 1944)。

安全和危害

This involves identifying any risks associated with handling the compound, including toxicity, flammability, and environmental impact.

未来方向

This involves considering potential areas of future research, such as new synthesis methods, applications, or investigations into the compound’s properties.

For a specific compound like “(S)-4-Benzyloxazolidine-2,5-dione”, you would need to consult the relevant scientific literature. Tools like Google Scholar or databases like PubMed can be useful for this. Remember to evaluate the reliability of your sources and to cite them appropriately in your work.

属性

IUPAC Name |

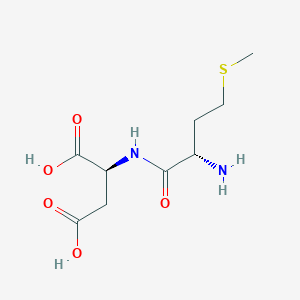

(4S)-4-benzyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBIVYSGPXCELZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542763 | |

| Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyloxazolidine-2,5-dione | |

CAS RN |

14825-82-2 | |

| Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)